molecular formula C12H24O3 B14003208 6-[(3-Ethyloxetan-3-YL)methoxy]hexan-1-OL CAS No. 849146-75-4

6-[(3-Ethyloxetan-3-YL)methoxy]hexan-1-OL

Cat. No.: B14003208
CAS No.: 849146-75-4
M. Wt: 216.32 g/mol
InChI Key: WLSRZUMSWYUOQT-UHFFFAOYSA-N
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Description

6-[(3-Ethyloxetan-3-yl)methoxy]hexan-1-ol is a chemical compound with the molecular formula C₁₂H₂₄O₃ and a molecular weight of 216.31700 g/mol This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a hexanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-Ethyloxetan-3-yl)methoxy]hexan-1-ol typically involves the reaction of 3-ethyloxetan-3-yl methanol with hexan-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the ether linkage. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction parameters can enhance the scalability of the synthesis process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-[(3-Ethyloxetan-3-yl)methoxy]hexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield hexanone or hexanal, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-[(3-Ethyloxetan-3-yl)methoxy]hexan-1-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-[(3-Ethyloxetan-3-yl)methoxy]hexan-1-ol involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-[(3-Methyloxetan-3-yl)methoxy]hexan-1-ol
  • 6-[(3-Propoxyoxetan-3-yl)methoxy]hexan-1-ol
  • 6-[(3-Butyloxetan-3-yl)methoxy]hexan-1-ol

Uniqueness

6-[(3-Ethyloxetan-3-yl)methoxy]hexan-1-ol is unique due to the presence of the ethyloxetane moiety, which imparts distinct chemical reactivity and stability compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

6-[(3-ethyloxetan-3-yl)methoxy]hexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3/c1-2-12(10-15-11-12)9-14-8-6-4-3-5-7-13/h13H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSRZUMSWYUOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)COCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80738415
Record name 6-[(3-Ethyloxetan-3-yl)methoxy]hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849146-75-4
Record name 6-[(3-Ethyloxetan-3-yl)methoxy]hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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